2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride
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Overview
Description
2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride typically involves the reaction of appropriate thiazole precursors with methylthioethyl groups under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial activities.
5-Methylthio-1,3,4-thiadiazole: Exhibits antifungal and antibacterial properties.
2-Amino-4,5-dimethylthiazole: Used in the synthesis of various pharmaceuticals
Uniqueness
2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride is unique due to its specific structural features, such as the presence of both amino and methylthioethyl groups, which contribute to its distinct biological activities and chemical reactivity. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H17ClN2S2 |
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Molecular Weight |
288.9 g/mol |
IUPAC Name |
5,6-dimethyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-3-ium-2-amine;chloride |
InChI |
InChI=1S/C12H16N2S2.ClH/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;/h6-7,13H,4-5H2,1-3H3;1H |
InChI Key |
ZBNMXARCDOBFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=[N+]2CCSC)N.[Cl-] |
Origin of Product |
United States |
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